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Compound of Interest

Compound Name: Cy3.5

Cat. No.: B1495360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cy3.5 N-hydroxysuccinimide (NHS) ester is a reactive, orange-red fluorescent dye designed for

the covalent labeling of proteins, antibodies, and other biomolecules containing primary

amines.[1] The NHS ester functional group facilitates a reliable and efficient conjugation to

primary amino groups (-NH₂), predominantly found on the ε-amino group of lysine residues and

the N-terminal α-amino group of proteins.[2] This reaction forms a stable amide bond, resulting

in a fluorescently labeled protein that is a valuable tool for a wide range of research and

diagnostic applications, including fluorescence microscopy, flow cytometry, immunoassays, and

Western blotting.[3][4]

Principle of the Reaction
The conjugation of Cy3.5 NHS ester to a protein is based on a nucleophilic acyl substitution

reaction. The primary amine on the protein, acting as a nucleophile, attacks the carbonyl

carbon of the NHS ester. This chemical reaction results in the formation of a stable amide bond

and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] The efficiency of this

reaction is highly dependent on the pH of the reaction buffer, with optimal labeling achieved at

a pH of 8.3-8.5.[5] At this pH, a significant portion of the primary amines on the protein are

deprotonated and thus nucleophilic, while the competing hydrolysis of the NHS ester is

minimized.[2]
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Key Features and Applications
Bright and Photostable Fluorescence: Cy3.5 exhibits intense fluorescence in the orange-red

region of the visible spectrum, characterized by a high quantum yield and good

photostability, which makes it well-suited for sensitive detection and various imaging

applications.[1][4]

Versatile Labeling: The NHS ester chemistry is versatile, allowing for the labeling of a broad

array of proteins, such as antibodies, enzymes, and structural proteins.[5][6]

Specific Conjugation: The reaction specifically targets primary amines, offering a degree of

control over the sites of labeling on the protein.[7]

Wide Range of Applications:

Fluorescence Microscopy: Labeled antibodies are frequently used to visualize the

subcellular localization of specific proteins in cells and tissues.[4] For instance, an anti-

EGFR antibody labeled with a cyanine dye can be employed to image the receptor on the

surface of cancer cells.[7]

Flow Cytometry: Antibodies conjugated with fluorescent dyes are indispensable for the

identification and sorting of specific cell populations based on the expression of cell

surface markers.[4]

Immunoassays: Proteins labeled with Cy3.5 are utilized in diverse immunoassay formats,

including ELISA, for the sensitive detection and quantification of various analytes.[4]

Förster Resonance Energy Transfer (FRET): Cy3.5 can function as either a donor or an

acceptor fluorophore in FRET-based assays to investigate protein-protein interactions.[4]

Quantitative Data
Table 1: Spectroscopic Properties of Cy3.5
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Property Value Reference(s)

Excitation Maximum (λex) ~581-591 nm [1][8]

Emission Maximum (λem) ~596-604 nm [1][8]

Molar Extinction Coefficient (ε) ~116,000 M⁻¹cm⁻¹ [9]

Fluorescence Quantum Yield

(Φ)
~0.35 [9]

Stokes Shift ~15 nm [1]

Correction Factor (CF₂₈₀) 0.22 [9]

Table 2: Recommended Reaction Conditions for Protein Conjugation

Parameter Recommended Value Reference(s)

Reaction Buffer

Amine-free buffer (e.g., 0.1 M

sodium bicarbonate, 0.1 M

sodium borate, or 0.1 M

phosphate buffer)

[2][5][6]

pH 8.3 - 8.5 [4][5][6]

Protein Concentration 2-10 mg/mL [5]

Dye:Protein Molar Ratio
10:1 to 15:1 (as a starting

point, requires optimization)
[4]

Reaction Time
1-4 hours at room temperature,

or overnight on ice
[5][6]

Quenching Reagent
50-100 mM Tris-HCl or

Glycine, pH ~7.4-8.0

Experimental Protocols
Protocol 1: Protein Preparation for Labeling
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Buffer Exchange: The protein to be labeled must be in a buffer free of primary amines.

Buffers containing Tris or glycine are unsuitable as they will compete with the protein for

reaction with the NHS ester.

If the protein is in an incompatible buffer, perform dialysis against 0.1 M sodium

bicarbonate buffer, pH 8.3, or use a desalting column.

Concentration Adjustment: Adjust the protein concentration to a range of 2-10 mg/mL using

the selected reaction buffer.[5] Protein concentrations below 2 mg/mL may result in lower

labeling efficiency.

Protocol 2: Protein Conjugation with Cy3.5 NHS Ester

Prepare Cy3.5 NHS Ester Stock Solution: Allow the vial of Cy3.5 NHS ester to equilibrate to

room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous

dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Briefly vortex to ensure complete

dissolution. This solution should be used immediately after preparation.

Calculate the Required Volume of Dye Stock Solution: Determine the volume of the 10 mM

Cy3.5 NHS ester stock solution needed to achieve the desired dye-to-protein molar ratio. A

starting ratio of 10:1 is often recommended for initial experiments.[4]

Labeling Reaction:

Add the calculated volume of the Cy3.5 NHS ester stock solution to the protein solution

while gently vortexing or stirring.

Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[5][6]

Alternatively, the reaction can be performed overnight on ice.[5][6]

Quench the Reaction (Optional): To terminate the labeling reaction, add a quenching buffer

such as Tris-HCl or glycine to a final concentration of 50-100 mM. Incubate for an additional

15-30 minutes at room temperature.

Protocol 3: Purification of the Fluorescently Labeled Protein
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It is essential to remove any unreacted Cy3.5 NHS ester and the NHS byproduct from the

labeled protein conjugate.

Size-Exclusion Chromatography (Gel Filtration): This is the most widely used method for

separating the labeled protein from smaller, unreacted dye molecules.[5][6]

Equilibrate a desalting column (e.g., Sephadex G-25) with a suitable storage buffer for the

protein (e.g., PBS).

Apply the reaction mixture to the column.

Collect the eluted fractions. The labeled protein will be in the void volume (the initial

colored fractions), while the free dye will be retained and elute later.

Dialysis: This is another effective method for removing small molecules from the protein

conjugate.

Transfer the reaction mixture into a dialysis membrane with an appropriate molecular

weight cutoff (MWCO).

Dialyze against a large volume of storage buffer at 4°C, with several buffer changes over a

period of 24-48 hours.

Protocol 4: Determination of the Degree of Labeling (DOL)

The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to

each protein molecule.

Measure Absorbance:

Using a spectrophotometer, measure the absorbance of the purified protein-dye conjugate

at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3.5 (~591 nm, Aₘₐₓ).

Calculate Protein Concentration:

The absorbance at 280 nm is a composite of the absorbance from the protein and the dye.

The dye's contribution can be corrected for using a specific correction factor (CF).
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Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × CF₂₈₀)

Protein Concentration (M) = Corrected A₂₈₀ / ε_protein

where ε_protein is the molar extinction coefficient of the protein at 280 nm.

Calculate Dye Concentration:

Dye Concentration (M) = Aₘₐₓ / ε_dye

where ε_dye is the molar extinction coefficient of Cy3.5 at its λₘₐₓ (~116,000 M⁻¹cm⁻¹).

[9]

Calculate DOL:

DOL = Dye Concentration (M) / Protein Concentration (M)
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Experimental Workflow for Protein Conjugation

Start: Unlabeled Protein

Protein Preparation
(Buffer Exchange & Concentration)

Conjugation Reaction
(Add dye to protein, incubate 1-4h at RT)

Prepare 10 mM Cy3.5 NHS Ester
in DMSO or DMF

Purification
(Size-Exclusion Chromatography or Dialysis)

Characterization
(Measure A280 and Amax)

Calculate Degree of Labeling (DOL)

End: Purified Cy3.5-Labeled Protein
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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